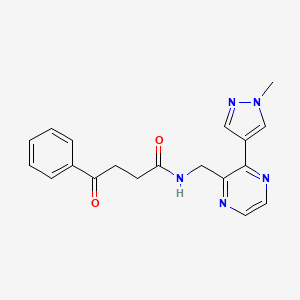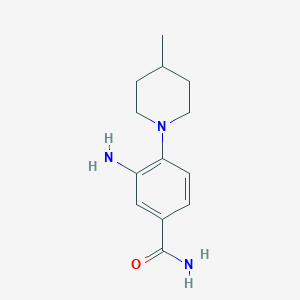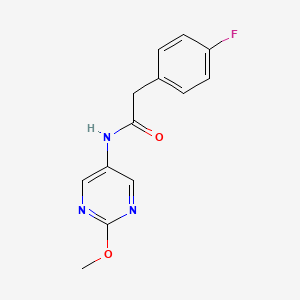![molecular formula C16H21N5O4 B2679550 ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887462-75-1](/img/structure/B2679550.png)
ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a fascinating organic compound with a complex molecular structure This compound belongs to the imidazopurine family, characterized by its fused ring system combining imidazole and purine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic reactions. One common approach includes:
Formation of the imidazole ring: : Starting from a suitable purine derivative, the imidazole ring is constructed via cyclization reactions.
Functionalization of the purine ring: : Introduction of substituents (ethyl and methyl groups) onto the purine ring through alkylation reactions.
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production often follows a similar multi-step synthetic route but on a larger scale. Efficient and high-yield reactions are essential for large-scale synthesis, with careful control of reaction conditions to minimize by-products and ensure purity.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form various oxidized derivatives. Reduction reactions may yield reduced forms or intermediates.
Substitution: : It can participate in nucleophilic substitution reactions due to the presence of electrophilic sites on the purine and imidazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.
Substitution: : Halogenation or alkylation can be performed using reagents like alkyl halides or halogen acids under appropriate conditions.
Major Products
The primary products of these reactions depend on the specific reagents and conditions used. Oxidation and reduction yield various oxidized or reduced derivatives, while substitution reactions form substituted analogues of the original compound.
科学的研究の応用
Ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has numerous applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and interaction with nucleic acids.
Medicine: : Investigated for its potential therapeutic properties, including antiviral and anticancer activity.
Industry: : Utilized in the development of novel materials and pharmaceuticals.
作用機序
The compound exerts its effects through its interaction with specific molecular targets and pathways:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, altering their catalytic activity.
Nucleic Acid Interaction: : It can intercalate with DNA or RNA, affecting their structure and function, potentially leading to antiviral or anticancer effects.
類似化合物との比較
Comparing ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate with similar compounds:
8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine: : Lacks the ester functional group, affecting its solubility and reactivity.
3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoic acid: : The carboxylic acid form differs in acidity and solubility properties.
Would you like to dive deeper into any specific section?
特性
IUPAC Name |
ethyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-5-19-10(3)9-21-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-7-11(22)25-6-2/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKUCCPLUYVTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
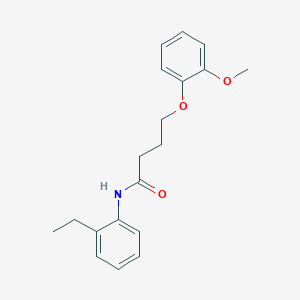
![5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine](/img/structure/B2679468.png)

![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)
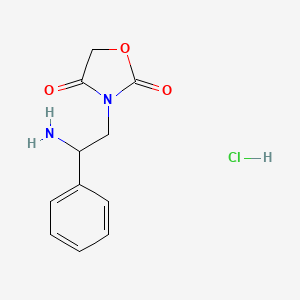
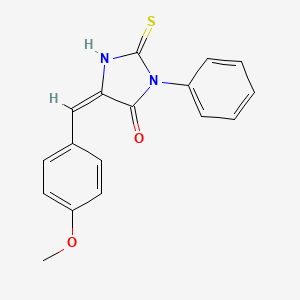
![Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2679476.png)
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2679477.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2679478.png)
![(2-chloro-4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2679479.png)
![7-hydroxy-5-oxo-N-(3-phenylpropyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)
